molecular formula C14H10BrN3O2S B11304596 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

Cat. No.: B11304596
M. Wt: 364.22 g/mol
InChI Key: OHWYIUXKEFGBEC-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the bromofuran and thiadiazole intermediates. The bromofuran can be synthesized through bromination of furan, while the thiadiazole ring is often formed via cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids. The final step involves coupling the bromofuran and thiadiazole intermediates with 4-methylbenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include furanones, thiadiazoline derivatives, and various substituted furan compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s bromofuran and thiadiazole rings are believed to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiadiazole-containing molecules, such as:

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10BrN3O2S

Molecular Weight

364.22 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13(19)17-14-16-12(18-21-14)10-6-7-11(15)20-10/h2-7H,1H3,(H,16,17,18,19)

InChI Key

OHWYIUXKEFGBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(O3)Br

Origin of Product

United States

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